molecular formula C20H22N2O5S B12483603 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12483603
M. Wt: 402.5 g/mol
InChI Key: SRPFWLFLYLOTPG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyrrolidinylsulfonyl group, and a benzamide moiety

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the pyrrolidinylsulfonyl group, and the final coupling with the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds and formation of new products.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: This compound shares the pyrrolidinylsulfonylbenzamide structure but has a different aromatic ring system.

    N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide: This compound has a similar benzodioxin ring but differs in the additional functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H22N2O5S/c1-14-4-5-15(12-19(14)28(24,25)22-8-2-3-9-22)20(23)21-16-6-7-17-18(13-16)27-11-10-26-17/h4-7,12-13H,2-3,8-11H2,1H3,(H,21,23)

InChI Key

SRPFWLFLYLOTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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